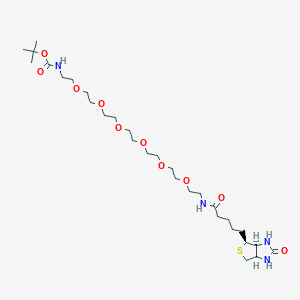
Biotin-PEG6-NH-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG6-NH-Boc is a compound that combines biotin, polyethylene glycol (PEG) with six ethylene glycol units, and a tert-butyloxycarbonyl (Boc) protected amine group. This compound is widely used in biochemical and pharmaceutical research due to its unique properties, including enhanced solubility, stability, and biocompatibility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG6-NH-Boc involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as triethylamine .
Activation of Biotin: Biotin is activated using reagents like sodium hydroxide and toluene at elevated temperatures.
Conjugation of PEG Chains: The activated biotin is then reacted with PEG chains in the presence of triethylamine and dichloromethane.
Introduction of Boc-Protected Amine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems.
化学反応の分析
Types of Reactions
Biotin-PEG6-NH-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield a free amine, which can further react with other molecules.
Conjugation Reactions: The biotin moiety can conjugate with proteins and other biomolecules, making it useful for labeling and purification.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are used to remove the Boc protecting group.
Conjugation: Reagents like N-hydroxysuccinimide (NHS) esters are commonly used for conjugation reactions.
Major Products
Free Amine: Upon deprotection, the Boc group yields a free amine.
Biotin-Conjugated Molecules: Conjugation reactions result in biotin-labeled proteins or other biomolecules.
科学的研究の応用
Biotin-PEG6-NH-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the labeling and purification of proteins and other biomolecules.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the production of diagnostic tools and biosensors
作用機序
The mechanism of action of Biotin-PEG6-NH-Boc involves its ability to conjugate with proteins and other biomolecules. The biotin moiety binds to streptavidin or avidin with high affinity, enabling the targeted delivery or purification of conjugated molecules. The PEG chain enhances solubility and biocompatibility, while the Boc-protected amine group allows for further functionalization .
類似化合物との比較
Similar Compounds
Biotin-PEG4-NH-Boc: Similar structure but with a shorter PEG chain.
Biotin-PEG8-NH-Boc: Similar structure but with a longer PEG chain.
Biotin-PEG6-NHS: Contains an NHS ester instead of a Boc-protected amine.
Uniqueness
Biotin-PEG6-NH-Boc is unique due to its optimal PEG chain length, which balances solubility and stability, and its Boc-protected amine group, which allows for versatile functionalization. This makes it particularly useful in a wide range of applications, from drug delivery to protein labeling .
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H54N4O10S/c1-29(2,3)43-28(36)31-9-11-38-13-15-40-17-19-42-21-20-41-18-16-39-14-12-37-10-8-30-25(34)7-5-4-6-24-26-23(22-44-24)32-27(35)33-26/h23-24,26H,4-22H2,1-3H3,(H,30,34)(H,31,36)(H2,32,33,35)/t23-,24-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAHMWALUHQIRB-GNKBHMEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N4O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
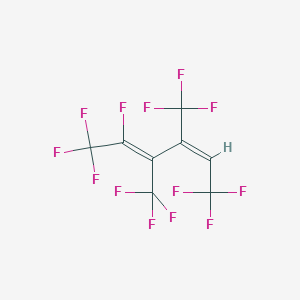
![2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B8133530.png)
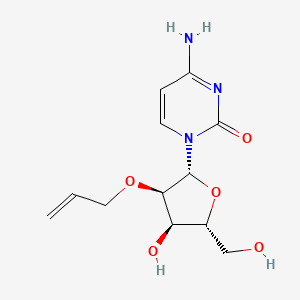
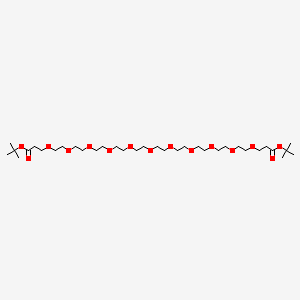
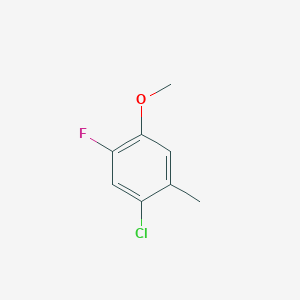
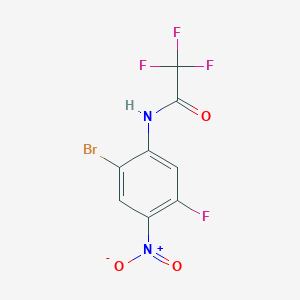
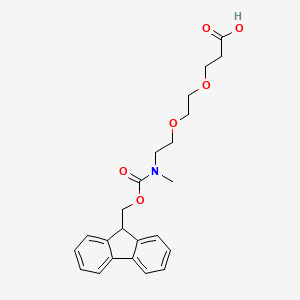
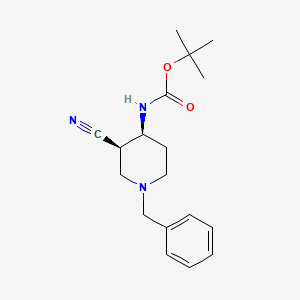
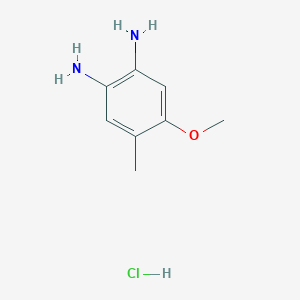
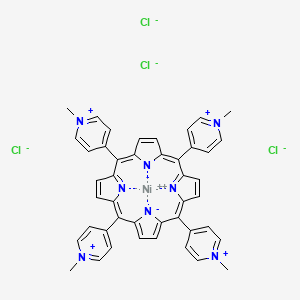
![potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide](/img/structure/B8133576.png)
![tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B8133581.png)
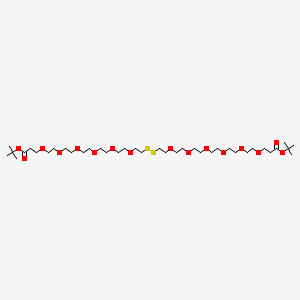
![(1beta,4beta)-N-(2-Hydroxyethyl)-7-oxabicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide](/img/structure/B8133592.png)
